![molecular formula C11H12 B1604512 4-Methyl-1,2-dihydronaphthalene CAS No. 4373-13-1](/img/structure/B1604512.png)
4-Methyl-1,2-dihydronaphthalene
Overview
Description
4-Methyl-1,2-dihydronaphthalene is a chemical compound with the molecular formula C11H12 . Its molecular weight is 144.2130 . The IUPAC name for this compound is Naphthalene, 1,2-dihydro-4-methyl- .
Synthesis Analysis
The synthesis of dihydronaphthalenes, including this compound, has been a subject of research. Literature methods for the preparation of dihydronaphthalenes and benzofluorenes have been described . Efforts to discover new synthetic methods for the synthesis of dihydronaphthalenes and benzofluorenes are ongoing . One method involves the direct single-electron oxidation of methylenecyclopropanes (MCPs) for the rapid construction of 4-aryl-1,2-dihydronaphthalene derivatives by merging visible light photoredox catalysis and cobalt catalysis .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Dihydronaphthalenes, including this compound, are known as useful building blocks in organic synthesis . They can undergo bromination, cyclopropanation, dipolar cycloaddition, and epoxidation reactions to afford useful products .
Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 220.2±15.0 °C at 760 mmHg . The vapour pressure is 0.2±0.2 mmHg at 25°C . The enthalpy of vaporization is 43.8±0.8 kJ/mol . The flash point is 80.3±9.0 °C . The index of refraction is 1.555 .
Scientific Research Applications
Enantioselective Synthesis
4-Methyl-1,2-dihydronaphthalene is significant in medicinal and synthetic chemistry, especially in the enantioselective synthesis of 1,2-dihydronaphthalenes. This involves oxidative N-heterocyclic carbene catalysis, producing a variety of 1,2-dihydronaphthalenes with adjacent stereocenters. These products are easily transformed into useful compounds like alcohols, amides, and epoxides (Perveen et al., 2017).
Intramolecular Electrophilic Aromatic Substitution
Another application is in intramolecular electrophilic aromatic substitution reactions with methyl vinyl ethers, leading to the synthesis of dihydronaphthalenes. This method shows good yields and excellent regioselectivity (Harrowven & Tyte, 2002).
Acid-Catalyzed Solvolytic Elimination
This compound undergoes acid-catalyzed solvolytic elimination, a process important in chemical synthesis. This involves converting allylic ethers and alcohols to their elimination products, such as 1-methylnaphthalene (Jia & Thibblin, 2001).
Thallium Trinitrate-Mediated Ring Contraction
Ring contraction of 1,2-dihydronaphthalenes using thallium trinitrate is another application, leading to the synthesis of indans. This method, however, does not work with this compound, showing the specificity of the process (Ferraz et al., 2001).
Crystal Structure Analysis
The crystal structures of various 1,2-dihydronaphthalene derivatives, including 4-methyl variants, have been studied. These structures provide insights into molecular conformations and interactions, essential for understanding their chemical behavior (Gopinath et al., 2017).
Tandem Mass Spectrometry and iPEPICO Study
Studies involving tandem mass spectrometry and imaging photoelectron-photoion coincidence (iPEPICO) on ionized 1,2-dihydronaphthalene, including the methyl variant, provide insights into the dynamics of hydrogen and methyl radical loss. This is crucial for understanding the chemical and physical properties of these compounds (West et al., 2014).
Cycloaddition Reactions in Organic Synthesis
This compound is involved in cycloaddition reactions, a key process in organic synthesis. These reactions allow the construction of complex organic molecules, often with high yields and selectivity (Jiang et al., 2007).
Total Synthesis of Natural Compounds
The compound plays a role in the total synthesis of naturally occurring compounds, such as sacidumlignans. This involves strategic reactions like diastereoselective α-methylation and dehydrative cyclization, showcasing the compound's versatility in complex organic syntheses (Rout & Ramana, 2012).
Interaction and Bonding Studies
Studies on the interactions and bonding patterns in 1,2-dihydronaphthalene derivatives, including competition between hydrogen, stacking, and halogen bonding, contribute to our understanding of molecular interactions. This knowledge is vital for designing new materials and drugs (Gouda et al., 2022).
Visible Light Mediated Synthesis
This compound derivatives can be synthesized via single-electron oxidation, a process enhanced by visible light photoredox catalysis. This method is significant in the field of green chemistry and sustainable synthesis (Liu et al., 2020).
Future Directions
Future directions in the study of 4-Methyl-1,2-dihydronaphthalene could involve further exploration of its synthesis methods, particularly those involving electrochemical oxidative conditions . Additionally, the transformation of polysubstituted 1,2-dihydronaphthalenes to polysubstituted 1,2,3,4-tetrahydronaphthalenes and polysubstituted naphthalenes shows great potential in synthetic applications .
Mechanism of Action
Target of Action
Dihydronaphthalene derivatives, a class to which this compound belongs, have been found to be potent and selective inhibitors of aldosterone synthase (cyp11b2), a key enzyme involved in the biosynthesis of the hormone aldosterone . They are also used as fluorescent ligands for the estrogen receptor .
Mode of Action
Dihydronaphthalene derivatives are known to interact with their targets, such as the estrogen receptor, by binding to the receptor’s active site, thereby modulating its activity .
Biochemical Pathways
Given that dihydronaphthalene derivatives can inhibit aldosterone synthase (cyp11b2), it can be inferred that they may impact the biosynthesis of aldosterone, a hormone that regulates sodium and potassium balance in the body .
Pharmacokinetics
The molecular weight of the compound is 1442130 , which is within the optimal range for oral bioavailability in drug design
Result of Action
Dihydronaphthalene derivatives have been found to exhibit activity as hepatitis c ns5b polymerase inhibitors
properties
IUPAC Name |
4-methyl-1,2-dihydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-3,5-6,8H,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACZXFJTTCJDJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342484 | |
Record name | 4-Methyl-1,2-dihydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4373-13-1 | |
Record name | 1,2-Dihydro-4-methylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004373131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-1,2-dihydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DIHYDRO-4-METHYLNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKS17FP7YF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary photochemical reactions of 4-MDHN under UV irradiation in solution?
A1: When 4-MDHN is irradiated with 254 nm light in hexane solution, it undergoes several photochemical reactions. The major products identified include:
- 2-(o-tolyl)-1,3-butadiene (T13B) []
- 1-methylbenzobicyclo[3.1.0]hex-2-ene (1-MBBH) []
- 1-methyl-1,4-dihydronaphthalene (1-M-1,4-DHN) []
- 1-methyltetralin (1-MT) []
- 1-methylnaphthalene (1-MN) []
Q2: How does the photochemistry of 4-MDHN differ in the gas phase compared to solution?
A2: The gas-phase photochemistry of 4-MDHN, while similar to solution-phase reactions, shows a dependence on vibrational energy levels. The formation of benzocyclobutene derivatives, not observed in solution, is proposed to occur through either a 2+2 cycloaddition of a vibrationally relaxed o-quinodimethane intermediate or a [, ] sigmatropic shift from specific vibrational levels of the excited state (S1 vib) [].
Q3: What is the role of triplet sensitization in the photochemistry of 4-MDHN?
A3: Triplet sensitization experiments, where energy is transferred from a triplet sensitizer to 4-MDHN, primarily yield small amounts of 1-methylnaphthalene (1-MN). This observation suggests that the direct photolysis reactions, leading to the diverse product distribution, primarily occur through singlet excited state chemistry [].
Q4: What analytical techniques were employed to study the photochemical reactions of 4-MDHN?
A4: While the specific analytical techniques are not detailed within the provided abstracts, product identification and quantification in photochemical studies are commonly achieved using techniques like gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and UV-Vis spectroscopy. Quantum yield measurements, reported for various products, suggest the use of quantitative analytical methods for determining product formation efficiency [, ].
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